molecular formula C20H19ClF3N5O2 B2946850 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide CAS No. 400076-23-5

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide

Cat. No.: B2946850
CAS No.: 400076-23-5
M. Wt: 453.85
InChI Key: JXBGPUOEUPVTKX-UHFFFAOYSA-N
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Description

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of the trifluoromethyl group and the pyridine ring adds to its chemical versatility and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide apart is its spirocyclic framework, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O2/c21-15-10-13(20(22,23)24)12-25-17(15)28-8-6-19(7-9-28)11-16(30)27-29(19)18(31)26-14-4-2-1-3-5-14/h1-5,10,12H,6-9,11H2,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGPUOEUPVTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NN2C(=O)NC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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